molecular formula C14H18N2O2S B2497904 N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide CAS No. 2034609-17-9

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide

Cat. No.: B2497904
CAS No.: 2034609-17-9
M. Wt: 278.37
InChI Key: ZHASYODBGOATEN-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[221]heptane-5-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves multiple steps. One common method is the reduction of Schiff bases, which involves the reaction of a primary amine with an aldehyde or ketone to form an imine, followed by reduction to form the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another. Halogenation and nitration are examples of substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines or alcohols.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide is unique due to its specific bicyclic structure and the presence of both sulfur and nitrogen atoms within the ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2S/c1-18-12-4-2-10(3-5-12)7-15-14(17)16-8-13-6-11(16)9-19-13/h2-5,11,13H,6-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHASYODBGOATEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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